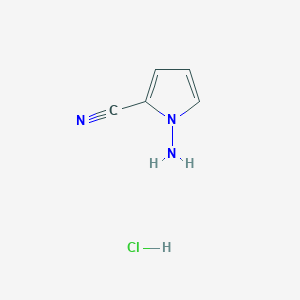
1-Amino-1H-pyrrole-2-carbonitrile hydrochloride
Cat. No. B1523808
Key on ui cas rn:
937046-97-4
M. Wt: 143.57 g/mol
InChI Key: OQTSWPFWLRHRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08129379B2
Procedure details


A 3 L, 3-neck RB flask was fitted with a mechanical stirrer, nitrogen inlet, thermocouple/JKEM thermocontroller, addition funnel and ice water cooling bath. (2-Cyano-pyrrol-1-yl)-carbamic acid, tert-butyl ester (85 g, 0.41 mol) was added and dissolved with 1,4-dioxane (400 mL), then the stirred orange solution was cooled to 0° C. and HCl/dioxane (4N, 820 mL, 8 eq.) was slowly added from the addition funnel, maintaining an internal temperature below 5° C. After ˜30 minutes the solution became cloudy and stirring @ room temperature was continued for 5 hours; the reaction was monitored for completion by TLC (silica gel, GHLF, 1:3 EtOAc/hexane, UV; Note: the free base may be observed as a high-Rf spot and can be misinterpreted as incomplete reaction). The reaction mixture was diluted with diethyl ether (2 L) and the precipitated solids were collected by suction filtration and washed with ether (1 L). Drying (vacuum oven @ 50° C.) afforded the desired product as 50.5 g (85%) of a tan solid. 1H-NMR (CD3OD): δ7.05 (dd, 1H, J=2.8, 1.9 Hz), 6.75 (dd, 1H, J=1.8, 4.2 Hz), 6.13 (dd, 1H, J=2.8, 4.4 Hz), 5.08 (s, 3H, NH3+); MS: GC/MS, m/z=108.2 [M+H].
Quantity
85 g
Type
reactant
Reaction Step One



Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name

Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[N:4]([NH:8]C(=O)OC(C)(C)C)[CH:5]=[CH:6][CH:7]=1)#[N:2].O1CCOCC1.[ClH:22].O1CCOCC1.CCOC(C)=O.CCCCCC>C(OCC)C>[ClH:22].[NH2:8][N:4]1[CH:5]=[CH:6][CH:7]=[C:3]1[C:1]#[N:2] |f:2.3,4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1N(C=CC1)NC(OC(C)(C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
820 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.O1CCOCC1
|
Step Four
|
Name
|
EtOAc hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
cloudy and stirring @ room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 3 L, 3-neck RB flask was fitted with a mechanical stirrer, nitrogen inlet
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermocouple/JKEM thermocontroller, addition funnel and ice water cooling bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining an internal temperature below 5° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be misinterpreted as incomplete reaction)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated solids were collected by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether (1 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying (vacuum oven @ 50° C.)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NN1C(=CC=C1)C#N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50.5 g | |
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
